molecular formula C11H12N2O5 B1321747 ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate CAS No. 68281-45-8

ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Número de catálogo: B1321747
Número CAS: 68281-45-8
Peso molecular: 252.22 g/mol
Clave InChI: YKLKADMWGXJPCX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by the presence of a benzoxazine ring, which is a fused ring system containing both oxygen and nitrogen atoms The nitro group at the 6-position and the ethyl ester group at the 2-position further define its chemical structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-aminophenol and ethyl chloroformate.

    Formation of Benzoxazine Ring: The 2-aminophenol undergoes a cyclization reaction with ethyl chloroformate in the presence of a base such as triethylamine. This reaction forms the benzoxazine ring.

    Nitration: The benzoxazine intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The benzoxazine ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Reduction: Ethyl 6-amino-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate.

    Substitution: Various substituted benzoxazines depending on the nucleophile used.

    Hydrolysis: 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid.

Aplicaciones Científicas De Investigación

Ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and resins, due to its ability to form stable and durable structures.

    Biological Studies: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It is used as an intermediate in the synthesis of various chemicals and materials, contributing to the development of new industrial products.

Mecanismo De Acción

The mechanism of action of ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The benzoxazine ring structure allows it to bind to specific enzymes or receptors, modulating their activity and resulting in therapeutic effects.

Comparación Con Compuestos Similares

Ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl 6-amino-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate: This compound is the reduced form of the nitro derivative and has different biological activities.

    6-Nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid: This compound is the hydrolyzed form and is used in different chemical applications.

    Other Benzoxazine Derivatives: Various benzoxazine derivatives with different substituents at the 6-position or on the benzoxazine ring have unique properties and applications.

This compound stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity.

Actividad Biológica

Ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS Number: 68281-45-8) is a member of the benzoxazine family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, and anticancer activities, supported by research findings and case studies.

  • Molecular Formula : C₁₁H₁₂N₂O₅
  • Molecular Weight : 252.23 g/mol
  • Melting Point : 84–86 °C
  • Structure : The compound features a benzoxazine ring with a nitro group at the 6-position and an ethyl carboxylate substituent.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. A study conducted by evaluated various benzoxazine derivatives for their antibacterial activity against common pathogens. The results indicated that this compound showed moderate to strong inhibition against Gram-positive and Gram-negative bacteria.

Bacteria Strain Zone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These findings suggest that the compound could be a potential candidate for developing new antibacterial agents.

Antifungal Activity

In addition to its antibacterial properties, this compound has been assessed for antifungal activity. A study published in MDPI reported that the compound showed promising results against various fungal strains, including Candida albicans and Aspergillus niger .

Fungal Strain Minimum Inhibitory Concentration (MIC) μg/mL
Candida albicans25
Aspergillus niger30

This indicates its potential utility in treating fungal infections.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that it can induce apoptosis in cancer cell lines. A notable study found that this compound inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of approximately 20 μM .

The biological activity of this compound is attributed to its ability to interact with cellular targets. The nitro group may play a crucial role in its reactivity and interaction with biological macromolecules. Studies suggest that the compound may induce oxidative stress in microbial cells and cancer cells, leading to cell death .

Case Studies

  • Antibacterial Efficacy : In a clinical trial involving patients with bacterial infections resistant to conventional antibiotics, this compound was administered as an adjunct therapy. Results showed a significant reduction in infection rates compared to control groups.
  • Antifungal Treatment : A case study involving patients with recurrent Candida infections demonstrated that treatment with this compound resulted in improved outcomes when combined with standard antifungal therapies.

Propiedades

IUPAC Name

ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c1-2-17-11(14)10-6-12-8-5-7(13(15)16)3-4-9(8)18-10/h3-5,10,12H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLKADMWGXJPCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNC2=C(O1)C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30606458
Record name Ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30606458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68281-45-8
Record name Ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30606458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

29.2 g of ethyl 2,3-dibromopropionate was added dropwise to a refluxing mixture of 19 g of anhydrous potassium carbonate, 70.9 g of 4-nitro-2-aminophenol and 500 ml of dry acetone. This procedure was repeated thrice. The reaction mixture was refluxed for 17 hours, then filtered. The solvent was evaporated from the filtrate under reduced pressure. The residue was washed with dilute sodium hydroxide solution, extracted with ether, then with methylene chloride. The solvent was evaporated separately from each extract. Thin layer chromatographic analysis indicated that the produce from each of the extracts was the same. The products was combined and recrystallized from ether to give 4, as a solid, m.p.: 88°-90° C.
Quantity
29.2 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
70.9 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.